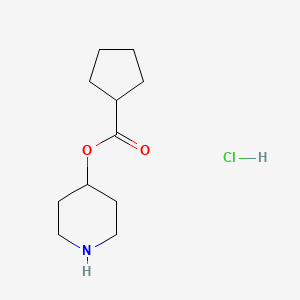

4-Piperidinyl cyclopentanecarboxylate hydrochloride

描述

4-Piperidinyl cyclopentanecarboxylate hydrochloride is a synthetic organic compound characterized by a cyclopentane ring fused to a carboxylate ester, with a piperidinyl group substituted at the 4-position of the cyclopentane. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications.

属性

IUPAC Name |

piperidin-4-yl cyclopentanecarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2.ClH/c13-11(9-3-1-2-4-9)14-10-5-7-12-8-6-10;/h9-10,12H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOSIERKTXYGPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinyl cyclopentanecarboxylate hydrochloride typically involves the reaction of piperidine with cyclopentanecarboxylic acid in the presence of hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the desired product.

化学反应分析

Types of Reactions: 4-Piperidinyl cyclopentanecarboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

Pharmacological Applications

1.1. Inhibition of Neutral Endopeptidase (NEP)

One of the primary applications of 4-Piperidinyl cyclopentanecarboxylate hydrochloride is its role as a neutral endopeptidase inhibitor . NEP plays a crucial role in the metabolism of several bioactive peptides, including atrial natriuretic peptide (ANP), which is involved in cardiovascular regulation. Inhibiting NEP can enhance the diuretic and vasodilatory effects of ANP, making it beneficial for treating conditions such as hypertension and heart failure .

1.2. Treatment of Viral Infections

Research has indicated that compounds similar to this compound may serve as inhibitors of viral neuraminidases , particularly in influenza viruses. This inhibition can potentially lead to effective treatments for viral infections by preventing the virus from spreading within the host .

Biochemical Research

2.1. Role in Peptide Metabolism

The compound has been studied for its ability to modulate peptide metabolism through NEP inhibition, which could have implications for managing metabolic disorders and enhancing peptide-based therapies .

2.2. Development of Drug Formulations

The structural characteristics of this compound make it a suitable candidate for developing new drug formulations aimed at various therapeutic targets, including neurodegenerative diseases and cardiovascular conditions .

Case Studies and Experimental Findings

作用机制

The mechanism by which 4-Piperidinyl cyclopentanecarboxylate hydrochloride exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

相似化合物的比较

Cyclopentyl Fentanyl Hydrochloride

Structural Differences :

Pharmacological Profile :

- Acts as a µ-opioid receptor agonist with high potency due to the lipophilic cyclopentane group enhancing blood-brain barrier penetration.

2-(4-Piperidinyl)ethyl Cyclopentanecarboxylate Hydrochloride

Structural Differences :

Physicochemical Properties :

Methyl (1R,3R)-3-Amino-1-methyl-cyclopentanecarboxylate Hydrochloride

Structural Differences :

α-Methylfentanyl Hydrochloride

Structural Differences :

Pharmacokinetic Insights :

- The methyl branching increases metabolic stability but reduces solubility compared to ester-containing analogs .

Key Research Findings

- Opioid Receptor Affinity : Cyclopentane-containing analogs (e.g., cyclopentyl fentanyl) show 10–100x higher µ-opioid binding than linear-chain fentanyl derivatives due to enhanced lipophilicity .

- Metabolic Stability : Ester groups in 4-piperidinyl cyclopentanecarboxylates are susceptible to hydrolysis by esterases, whereas amides (e.g., fentanyl analogs) exhibit longer half-lives .

- Stereochemical Impact : (1R,3R)-configured derivatives demonstrate improved selectivity in preclinical models, emphasizing the importance of chiral centers .

生物活性

4-Piperidinyl cyclopentanecarboxylate hydrochloride is a synthetic compound derived from piperidine, known for its diverse biological activities. This article reviews its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C9H16ClNO2

- CAS Number : 1219948-62-5

- IUPAC Name : piperidin-4-yl cyclopentanecarboxylate; hydrochloride

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It modulates the activity of these targets, influencing biological pathways critical for cellular functions. The compound's specific mechanism can vary based on the biological context and application.

Biological Activities

-

Antitumor Activity :

- A study indicated that derivatives of piperidine, including compounds similar to this compound, exhibit significant anticancer properties by interacting with cellular DNA and inducing apoptosis in cancer cells such as U251 glioblastoma cells .

- The compound has shown potential in reducing cell proliferation and altering inositol phosphate levels, which are crucial for cellular signaling .

- Free Radical Scavenging :

- Enzyme Inhibition :

Case Studies

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other piperidine derivatives:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-Piperidinol | Piperidine with hydroxyl group | Moderate biological activity; primarily a precursor for drug synthesis |

| Cyclopropanecarboxylic Acid | Lacks piperidine moiety | Limited biological applications compared to its derivatives |

| Piperidine | Basic structure without additional functionalities | General pharmacological activity but lacks specificity seen in derivatives |

常见问题

Basic Synthesis and Characterization

Q1: What is the standard synthetic route for 4-piperidinyl cyclopentanecarboxylate hydrochloride, and which analytical methods are critical for confirming its structural integrity and purity? A1: The compound is synthesized via condensation of cyclopentanecarboxylate derivatives with piperidinyl precursors. For example, methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride is prepared by dissolving intermediates in ethyl acetate, followed by stoichiometric addition of reagents (e.g., 4-toluenesulfonate monohydrate) and purification via reduced-pressure concentration . Structural confirmation relies on 1H-NMR (e.g., δ 3.79 ppm for methoxy groups) and LCMS (e.g., m/z 411 [M+H]+) . Purity validation requires HPLC (≥98%) with retention time analysis (e.g., 1.18 minutes under specific conditions) .

Advanced Synthesis Optimization

Q2: How can researchers optimize multi-step synthesis yields for this compound derivatives, particularly in scaling reactions? A2: Key strategies include:

- Solvent selection : Ethyl acetate enhances solubility and facilitates phase separation, improving yields to 78% in analogous syntheses .

- Stoichiometric precision : A 1:1 molar ratio of reactants minimizes side products .

- Purification techniques : Recrystallization or reduced-pressure concentration reduces impurities .

- Intermediate monitoring : LCMS tracks intermediates (e.g., m/z 411 [M+H]+) to identify bottlenecks . Scalability requires reproducibility testing across batches and strict control of reaction kinetics (e.g., temperature, agitation).

Biological Activity Profiling

Q3: What methodologies are used to evaluate the acetylcholinesterase (AChE) inhibitory activity of 4-piperidinyl cyclopentanecarboxylate derivatives, and how do structural analogs inform these studies? A3: While direct data on the compound is limited, structural analogs like donepezil hydrochloride (a piperidinyl-methyl indanone) provide a framework. Assays include:

- In vitro AChE inhibition : Measure IC50 values using Ellman’s method, where donepezil shows IC50 = 5.7 nM with >1250x selectivity over butyrylcholinesterase .

- Competitive binding assays : Radiolabeled ligands (e.g., [³H]-donepezil) quantify receptor affinity .

- Neuroprotection models : Assess cell viability under oxidative stress (e.g., H2O2-induced apoptosis in neuronal cultures) .

Data Contradiction Analysis

Q4: How should researchers address discrepancies in reported biological activity data for piperidinyl cyclopentanecarboxylate derivatives? A4: Discrepancies may arise from:

- Purity variability : Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate purity via HPLC and NMR .

- Assay conditions : Differences in pH, temperature, or enzyme sources (e.g., human vs. bovine AChE) alter IC50 values. Standardize protocols using reference inhibitors like donepezil .

- Off-target effects : Cross-test against related receptors (e.g., serotonin receptors) using radioligand displacement assays .

Stability and Degradation Studies

Q5: What factors influence the stability of this compound during storage, and how can degradation products be characterized? A5: Critical factors include:

- Storage conditions : Store at ≤-20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Moisture control : Hygroscopic degradation is minimized with desiccants .

- Degradation analysis : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) coupled with HPLC-MS identify degradants (e.g., cyclopentanecarboxylic acid or piperidine derivatives) .

Advanced Analytical Techniques

Q6: Which advanced spectroscopic methods resolve ambiguities in the stereochemistry of this compound derivatives? A6:

- X-ray crystallography : Determines absolute configuration, as used for methyl (1R,3R)-3-amino-1-methyl-cyclopentanecarboxylate hydrochloride .

- Chiral HPLC : Separates enantiomers using columns like CHIRALPAK® IG with hexane/isopropanol mobile phases .

- NOESY NMR : Identifies spatial proximity of protons to confirm chair conformations in piperidinyl rings .

Toxicity and Safety Profiling

Q7: What safety protocols are recommended for handling this compound in laboratory settings? A7:

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and lab coats prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent irritation .

Computational Modeling

Q8: How can molecular docking studies predict the binding affinity of 4-piperidinyl cyclopentanecarboxylate derivatives to AChE? A8:

- Ligand preparation : Optimize 3D structures using software like Schrödinger Maestro .

- Docking simulations : Use AutoDock Vina to model interactions with AChE’s catalytic anionic site (CAS). Donepezil’s binding pose (piperidine ring in CAS, indanone in peripheral site) serves as a template .

- Free energy calculations : MM-GBSA refines affinity predictions, correlating with experimental IC50 values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。